4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid

Description

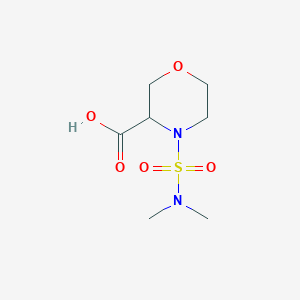

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid is a heterocyclic compound featuring a morpholine ring substituted at position 4 with a dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at position 3 with a carboxylic acid (-COOH).

Properties

IUPAC Name |

4-(dimethylsulfamoyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-5-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWBUCIOVNXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid typically involves the reaction of morpholine derivatives with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-(N,N-Dimethylsulfamoyl)piperazinium Chloride (Compound 50)

- Structure : Piperazine ring (two nitrogen atoms) substituted with dimethylsulfamoyl and chloride counterion.

- Key Differences : Piperazine is more basic than morpholine due to the second nitrogen, altering solubility and reactivity. The absence of a carboxylic acid reduces polarity compared to the target compound.

- Synthesis : Prepared via reaction of sulfamoyl chloride with piperazine derivatives in 1,4-dioxane .

N-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl)morpholine-4-carboxamide (Compound 11c)

- Structure : Morpholine-4-carboxamide with a bulky bis-aryl substituent.

- Key Differences: The carboxamide group (-CONH-) replaces the carboxylic acid, reducing acidity.

4-(4-Amino-phenyl)-morpholine-3-carboxylic Acid Methyl Ester

- Structure: Morpholine-3-carboxylic acid methyl ester with a para-aminophenyl substituent.

- Key Differences: The ester group (-COOCH₃) is less polar than a carboxylic acid, affecting solubility.

4-[4-(N,N-Dimethylsulfamoyl)piperazin-1-yl]quinoline Derivatives

- Structure: Quinoline substituted with a dimethylsulfamoyl-piperazinyl group.

- Key Differences: The quinoline core (aromatic nitrogen-containing heterocycle) and piperazine linker create a larger, more rigid structure. These derivatives were designed as sorbitol dehydrogenase inhibitors .

Physicochemical Properties

Analytical Characterization

- IR Spectroscopy: Target compound: Expected peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1330–1140 cm⁻¹ (S=O asymmetric/symmetric stretches) . Quinoline derivatives: Similar sulfamoyl S=O stretches observed at 1330–1150 cm⁻¹ .

- NMR Spectroscopy :

Biological Activity

Introduction

4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid is characterized by a morpholine ring substituted with a sulfonamide group and a carboxylic acid. This unique structure is believed to contribute to its biological activity.

Chemical Formula

- Molecular Formula: CHNOS

- Molecular Weight: 248.31 g/mol

The biological activity of 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid primarily involves its interaction with specific biological macromolecules. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition: Interacting with enzymes involved in metabolic pathways.

- Receptor Modulation: Binding to receptors that regulate cellular signaling.

- Antimicrobial Activity: Exhibiting properties that inhibit the growth of certain pathogens.

Antimicrobial Properties

Research indicates that 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid has demonstrated antimicrobial activity against various bacterial strains. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in certain cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antimicrobial efficacy against specific pathogens.

- Methodology: Disc diffusion method was employed to assess the inhibition zones.

- Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Cytotoxicity Assessment:

- Objective: To determine the cytotoxic effects on cancer cell lines.

- Methodology: MTT assay was used to measure cell viability.

- Results: The compound exhibited IC50 values of 25 µM in HeLa cells, indicating potent cytotoxicity.

Comparative Analysis

| Biological Activity | 4-(N,N-Dimethylsulfamoyl)morpholine-3-carboxylic acid | Other Compounds |

|---|---|---|

| Antimicrobial | Effective against Gram-positive & Gram-negative bacteria | Varies widely |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Depends on structure |

| Enzyme Inhibition | Potential interactions with metabolic enzymes | Compound-specific |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.